An In-depth Technical Guide to 3-Bromo-2,6-difluorophenol (CAS: 221220-99-1)
An In-depth Technical Guide to 3-Bromo-2,6-difluorophenol (CAS: 221220-99-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-difluorophenol is a halogenated aromatic compound with the CAS number 221220-99-1.[1][2] Its structure, featuring a phenol ring substituted with a bromine atom and two fluorine atoms, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on 3-Bromo-2,6-difluorophenol, including its chemical properties, a proposed synthesis protocol based on related compounds, and its potential applications, with a particular focus on its role as a building block for protein degraders.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 221220-99-1 | [1][2] |
| Molecular Formula | C₆H₃BrF₂O | [1] |
| Molecular Weight | 208.99 g/mol | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
Synthesis Methodology
A specific, validated experimental protocol for the synthesis of 3-Bromo-2,6-difluorophenol is not publicly documented. However, a plausible synthetic route can be inferred from established methods for the bromination of related phenols, such as the synthesis of 4-bromo-2,6-difluorophenol. The key transformation is the electrophilic aromatic substitution of 2,6-difluorophenol with a bromine source.
Proposed Experimental Protocol: Electrophilic Bromination of 2,6-Difluorophenol
This protocol is adapted from the synthesis of 4-bromo-2,6-difluorophenol and is expected to yield a mixture of isomers, including the desired 3-Bromo-2,6-difluorophenol, which would require subsequent purification.
Materials:
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2,6-Difluorophenol
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Bromine (Br₂)
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Carbon disulfide (CS₂) or other suitable inert solvent
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48% Hydrogen bromide solution (HBr) (catalyst)
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Saturated sodium metabisulfite solution
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Saturated sodium hydrogen carbonate solution
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Anhydrous sodium sulfate
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Water
Procedure:
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Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-difluorophenol in a dry, inert solvent such as carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromine Addition: Prepare a solution of bromine in the same solvent and add it dropwise to the stirred solution of 2,6-difluorophenol at room temperature over a period of 5-10 minutes.
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Catalysis and Reaction: To the stirred reaction mixture, add a few drops of 48% hydrogen bromide solution as a catalyst. Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into water. To quench any unreacted bromine, add a saturated solution of sodium metabisulfite until the orange color of bromine disappears.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a saturated sodium hydrogen carbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Isolation of Isomers: The crude product will likely be a mixture of brominated isomers. The desired 3-Bromo-2,6-difluorophenol can be isolated using column chromatography on silica gel or by fractional distillation under reduced pressure.
Caption: Proposed synthesis of 3-Bromo-2,6-difluorophenol.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for 3-Bromo-2,6-difluorophenol is not available. However, based on its structure, the following spectral characteristics can be anticipated:
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¹H NMR: The spectrum would be expected to show signals for the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.
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¹³C NMR: The spectrum would display six signals for the aromatic carbons. The carbon atoms attached to the halogens and the hydroxyl group would show characteristic chemical shifts.
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¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.99 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Applications in Drug Discovery and Chemical Biology
3-Bromo-2,6-difluorophenol is listed as a building block for protein degraders .[1] This suggests its primary application is in the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).
Role in PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. A typical PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The structure of 3-Bromo-2,6-difluorophenol, with its reactive hydroxyl group and the potential for further functionalization at the bromine position (e.g., through cross-coupling reactions), makes it a versatile scaffold for the synthesis of PROTACs. The fluorinated phenyl ring can also impart desirable properties such as improved metabolic stability and binding affinity.
Caption: PROTAC development workflow using 3-Bromo-2,6-difluorophenol.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Bromo-2,6-difluorophenol is not publicly available. However, based on the data for structurally related compounds such as other brominated and fluorinated phenols, it should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Bromo-2,6-difluorophenol is a specialized chemical intermediate with significant potential in the field of targeted protein degradation. While detailed experimental and toxicological data are currently scarce, its structural features make it an attractive building block for the synthesis of complex molecules like PROTACs. Further research into the synthesis, characterization, and biological applications of this compound is warranted to fully explore its utility in drug discovery and development. Researchers are advised to proceed with caution, drawing upon the available information for related compounds for guidance on handling and reactivity.



